4,6-dimethyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole
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Overview
Description
4,6-DIMETHYL-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological and chemical properties. This particular compound is characterized by its unique structure, which includes a benzimidazole core substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DIMETHYL-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method involves the condensation of 4,6-dimethyl-1H-benzimidazole with 5-methyl-2-(propan-2-yl)phenol in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,6-DIMETHYL-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated benzimidazole derivatives.
Scientific Research Applications
4,6-DIMETHYL-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the
Properties
Molecular Formula |
C20H24N2O |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4,6-dimethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H24N2O/c1-12(2)16-7-6-13(3)10-18(16)23-11-19-21-17-9-14(4)8-15(5)20(17)22-19/h6-10,12H,11H2,1-5H3,(H,21,22) |
InChI Key |
JFVSXKLFDMVLFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=C(C=C(C=C3N2)C)C |
Origin of Product |
United States |
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